molecular formula C21H34INO3 B12805041 (-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate CAS No. 3486-39-3

(-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate

Cat. No.: B12805041
CAS No.: 3486-39-3
M. Wt: 475.4 g/mol
InChI Key: VEBLNCKGXHQPRK-UHFFFAOYSA-M
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Description

(-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quaternary ammonium group, a hydroxyethyl group, and an alpha-phenylcyclohexaneglycolate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate typically involves multiple steps, starting with the preparation of the quaternary ammonium salt. This can be achieved through the reaction of diethylamine with 2-chloroethanol under basic conditions to form diethyl(2-hydroxyethyl)methylammonium chloride. The subsequent iodination of this intermediate with sodium iodide in acetone yields the desired quaternary ammonium iodide.

The alpha-phenylcyclohexaneglycolate moiety is synthesized separately through the reaction of cyclohexanone with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide to form the glycolate. The final step involves the esterification of the quaternary ammonium iodide with the alpha-phenylcyclohexaneglycolate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is typically achieved through recrystallization and chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quaternary ammonium group can be reduced to tertiary amine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium chloride or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of diethyl(2-oxoethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate.

    Reduction: Formation of diethyl(2-hydroxyethyl)methylamine alpha-phenylcyclohexaneglycolate.

    Substitution: Formation of diethyl(2-hydroxyethyl)methylammonium chloride alpha-phenylcyclohexaneglycolate.

Scientific Research Applications

(-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in the formulation of pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of (-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows the compound to interact with negatively charged cellular components, such as phospholipid membranes and nucleic acids. This interaction can disrupt cellular processes, leading to antimicrobial and therapeutic effects. Additionally, the alpha-phenylcyclohexaneglycolate moiety can modulate enzyme activities and receptor functions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(2-hydroxyethyl)methylammonium chloride alpha-phenylcyclohexaneglycolate
  • Diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenylcyclohexaneglycolate
  • Diethyl(2-hydroxyethyl)methylammonium hydroxide alpha-phenylcyclohexaneglycolate

Uniqueness

(-)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodide ion enhances its reactivity and potential for substitution reactions, while the alpha-phenylcyclohexaneglycolate moiety provides additional steric and electronic effects that influence its interactions with molecular targets.

Properties

CAS No.

3486-39-3

Molecular Formula

C21H34INO3

Molecular Weight

475.4 g/mol

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C21H34NO3.HI/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1

InChI Key

VEBLNCKGXHQPRK-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[I-]

Origin of Product

United States

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